molecular formula C13H9NO4 B12652951 3-Methoxy-2-nitrodibenzofuran CAS No. 71735-28-9

3-Methoxy-2-nitrodibenzofuran

Cat. No.: B12652951
CAS No.: 71735-28-9
M. Wt: 243.21 g/mol
InChI Key: OUSHYUBESLWFNA-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrodibenzofuran: is a heterocyclic organic compound with the molecular formula C₁₃H₉NO₄. . The compound is characterized by the presence of a methoxy group at the third position and a nitro group at the second position on the dibenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-nitrodibenzofuran can be achieved through several methods. One common approach involves the electrophilic nitration of 3-unsubstituted benzofurans. This method typically uses nitric acid or nitrogen dioxide as the nitrating agents under controlled conditions . Another method involves the Nenitzescu indole synthesis, which uses quinones or quinone monoimines and β-nitroenamines as starting materials .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-nitrodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Methoxy-2-nitrodibenzofuran is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: The compound has been explored for its potential biological activities, including antibacterial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery and development .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the production of advanced materials .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-nitrodibenzofuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can act as a photoremovable protecting group for thiols in peptide synthesis. Upon irradiation with UV light, the protecting group is cleaved, releasing the active thiol . This property is utilized in the development of light-sensitive biomaterials and controlled drug release systems .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-2-nitrodibenzofuran is unique due to the presence of both methoxy and nitro groups, which confer distinct reactivity and biological activities. This combination makes it a versatile compound in synthetic chemistry and a valuable lead in pharmaceutical research .

Properties

CAS No.

71735-28-9

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

3-methoxy-2-nitrodibenzofuran

InChI

InChI=1S/C13H9NO4/c1-17-13-7-12-9(6-10(13)14(15)16)8-4-2-3-5-11(8)18-12/h2-7H,1H3

InChI Key

OUSHYUBESLWFNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3=CC=CC=C3OC2=C1)[N+](=O)[O-]

Origin of Product

United States

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